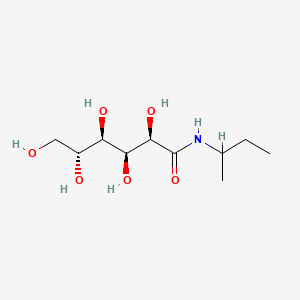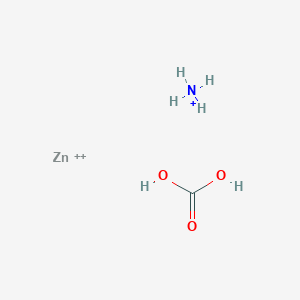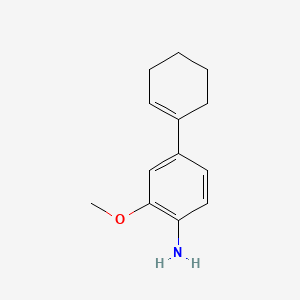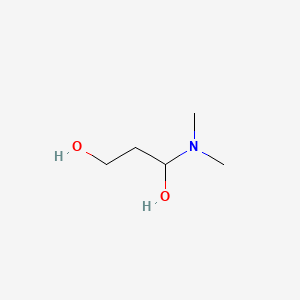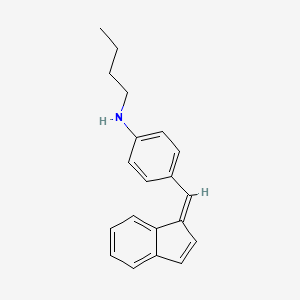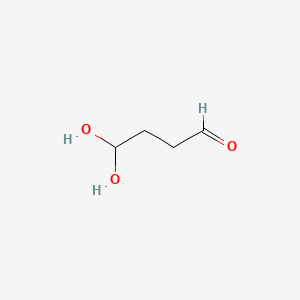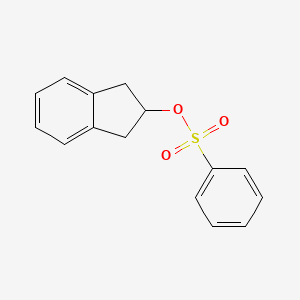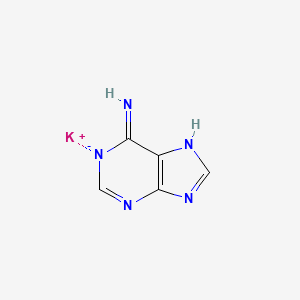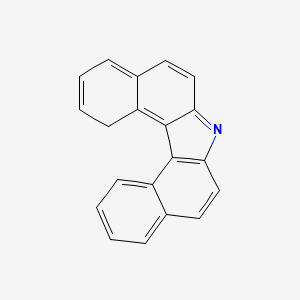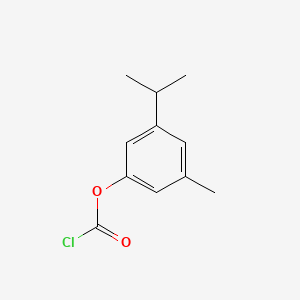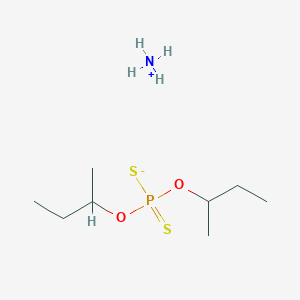
Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane is a complex organophosphorus compound It is characterized by the presence of azanium, butan-2-yloxy groups, and a sulfanylidene-sulfido-lambda5-phosphane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane typically involves the reaction of butan-2-ol with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions include maintaining a temperature range of 50-70°C and using an appropriate solvent such as toluene or xylene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
化学反応の分析
Types of Reactions
Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the butan-2-yloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds.
科学的研究の応用
Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
- Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane
- This compound analogs
- Phosphane derivatives with different alkoxy groups
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions
特性
CAS番号 |
27738-95-0 |
|---|---|
分子式 |
C8H22NO2PS2 |
分子量 |
259.4 g/mol |
IUPAC名 |
azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS2.H3N/c1-5-7(3)9-11(12,13)10-8(4)6-2;/h7-8H,5-6H2,1-4H3,(H,12,13);1H3 |
InChIキー |
GOGTWMAGWRFIKQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OP(=S)(OC(C)CC)[S-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



